molecular formula C12H14O4 B13795924 1-(2,5-Dimethoxyphenyl)butane-1,3-dione CAS No. 65547-50-4

1-(2,5-Dimethoxyphenyl)butane-1,3-dione

Cat. No.: B13795924
CAS No.: 65547-50-4
M. Wt: 222.24 g/mol
InChI Key: IWGWZCMYHSKSRE-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C12H14O4 It is a derivative of butane-1,3-dione, where the phenyl ring is substituted with two methoxy groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dimethoxyphenyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethoxybenzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diketone groups to alcohols.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Products include diketones and carboxylic acids.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the nucleophile used but can include halogenated or aminated derivatives.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)butane-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)butane-1,3-dione involves its interaction with various molecular targets. The methoxy groups and diketone structure allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dimethoxyphenyl)butane-1,3-dione is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

65547-50-4

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)butane-1,3-dione

InChI

InChI=1S/C12H14O4/c1-8(13)6-11(14)10-7-9(15-2)4-5-12(10)16-3/h4-5,7H,6H2,1-3H3

InChI Key

IWGWZCMYHSKSRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=C(C=CC(=C1)OC)OC

Origin of Product

United States

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